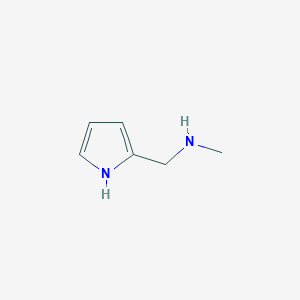

N-Methyl-1-(1H-pyrrol-2-yl)methanamine

描述

属性

IUPAC Name |

N-methyl-1-(1H-pyrrol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOARPNKCSMTOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517202 | |

| Record name | N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26052-05-1 | |

| Record name | N-Methyl-1-(1H-pyrrol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyrrole Alkylation via Mannich-Type Reaction

- Process: Pyrrole is reacted with formaldehyde and methylamine under acidic conditions. This Mannich reaction introduces the N-methylaminomethyl group at the 2-position of the pyrrole ring.

- Reaction Conditions: Acidic medium (often glacial acetic acid), room temperature to mild heating, reaction times ranging from several hours to overnight.

- Advantages: Straightforward, uses readily available starting materials, and can be scaled industrially.

- Purification: Typically involves extraction, washing, drying, and chromatographic purification.

Reductive Amination of Pyrrole-2-carbaldehyde Derivatives

- Process: 1-Methylpyrrole-2-carbaldehyde is reacted with methylamine in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Reaction Conditions: Conducted in solvents like methanol or ethanol, often with acetic acid as a catalyst, at room temperature or slightly elevated temperatures.

- Advantages: High selectivity for the secondary amine, mild conditions, and good yields.

- Purification: Solvent evaporation followed by column chromatography or recrystallization.

| Method | Starting Materials | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pyrrole Alkylation | Pyrrole, Formaldehyde, Methylamine | Acidic catalyst (AcOH) | Aqueous/AcOH | RT to 50 °C | 6–12 hours | 60–80 | Scalable, requires acidic control |

| Reductive Amination | 1-Methylpyrrole-2-carbaldehyde, Methylamine | NaBH3CN (reducing agent) | MeOH/EtOH | RT to 40 °C | 3–12 hours | 75–90 | High selectivity, mild reducing agent |

| DIBAL Reduction (Alternative) | (1-Methylpyrrol-2-yl)carboxamide | Diisobutylaluminum hydride (DIBAL) | THF (anhydrous) | 0 °C to RT | 1–3 hours | 70–85 | Requires strict anhydrous conditions |

- Pyrrole Alkylation: The reaction proceeds via electrophilic substitution where the iminium ion formed from formaldehyde and methylamine attacks the electron-rich 2-position of the pyrrole ring.

- Reductive Amination: The aldehyde group of 1-methylpyrrole-2-carbaldehyde forms an imine intermediate with methylamine, which is subsequently reduced by sodium cyanoborohydride to yield the secondary amine.

- DIBAL Reduction: This method reduces amide precursors to the corresponding amines under controlled low-temperature conditions to prevent over-reduction.

- Reductive amination generally provides higher yields and better purity compared to direct alkylation, due to fewer side reactions and better control over substitution.

- Industrial processes favor reductive amination for scalability and cost-effectiveness, especially when starting from pyrrole-2-carbaldehyde derivatives.

- The Mannich-type alkylation remains valuable for rapid synthesis and when formaldehyde and methylamine are readily available.

- DIBAL reduction is less common but useful when amide intermediates are accessible or when selective reduction is required.

| Preparation Method | Key Features | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Pyrrole Alkylation | Mannich reaction with formaldehyde and methylamine | Simple, cost-effective | Possible side reactions, acidic conditions | 60–80 |

| Reductive Amination | Reaction of pyrrole-2-carbaldehyde with methylamine and NaBH3CN | High selectivity, mild conditions | Requires aldehyde precursor | 75–90 |

| DIBAL Reduction | Reduction of amide precursors | Selective, good yields | Requires anhydrous conditions, sensitive reagent | 70–85 |

- Purity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC).

- Structural Verification: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR).

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures, recrystallization from diethyl ether or other suitable solvents.

The preparation of N-Methyl-1-(1H-pyrrol-2-yl)methanamine is well-established through pyrrole alkylation and reductive amination methods. Reductive amination of pyrrole-2-carbaldehyde with methylamine under mild reducing conditions is the preferred method for high yield and purity, especially in industrial settings. The Mannich-type alkylation remains a viable alternative for laboratory-scale synthesis. Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is critical for maximizing yield and minimizing impurities. These methods provide a robust foundation for the synthesis of this compound, which serves as a key intermediate in pharmaceutical and neuropharmacological research.

化学反应分析

Types of Reactions: N-Methyl-1-(1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding N-oxides.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

- Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or neutral conditions.

- Oxidation: this compound N-oxide

- Reduction: Various amine derivatives

- Substitution: Substituted pyrrole derivatives

科学研究应用

Chemical Properties and Structure

Molecular Formula: C₆H₁₁N₂

Molecular Weight: 111.16 g/mol

CAS Number: 2742652-57-7

The compound features a pyrrole ring with a methyl group and an amine functional group, which contribute to its biological activity and reactivity in chemical reactions.

Scientific Research Applications

N-Methyl-1-(1H-pyrrol-2-yl)methanamine has several notable applications in scientific research:

Medicinal Chemistry

The compound's structural characteristics make it a potential lead compound in drug discovery. Its derivatives have shown promise in treating various conditions, including:

- Neurological Disorders: Research indicates that similar pyrrole derivatives may exhibit neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease .

- Cancer Therapeutics: The compound can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for developing anti-cancer agents .

Studies have demonstrated that this compound interacts with biological targets, influencing various pathways:

- Binding Affinity Studies: Preliminary research suggests moderate binding affinity to certain receptors, which could be optimized through structural modifications .

- Oxidative Stress Regulation: The compound has shown the ability to regulate oxidative stress, which is crucial in neurodegenerative diseases .

Industrial Applications

This compound is also used in industrial applications, particularly in the synthesis of dyes and pigments due to its unique chemical properties.

Neuropharmacological Studies

In a study involving transgenic mouse models of Alzheimer's disease, this compound demonstrated significant efficacy in reducing amyloid-beta levels and improving cognitive functions . The treatment resulted in decreased amyloid deposits and enhanced spatial memory performance compared to control groups.

Synthesis and Characterization

Research has focused on optimizing the synthesis of this compound through various methods, including reductive amination techniques that enhance yield and purity . These advancements facilitate its application in pharmaceutical formulations.

作用机制

The mechanism of action of N-Methyl-1-(1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The THP-substituted analog (logP ~1.5 estimated) is more lipophilic than the parent compound (logP ~0.8), enhancing membrane permeability in biological systems .

- Basicity : Pyridine-containing analogs (e.g., N-Methyl-1-(6-methylpyridin-2-yl)methanamine ) exhibit higher basicity (pKa ~5.5 for pyridine) compared to pyrrole derivatives (pKa ~4.0), influencing their behavior in acid-catalyzed reactions .

生物活性

N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₁₃N₂ and a molecular weight of approximately 125.19 g/mol. The compound features a pyrrole ring, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Synthesis Methods

Several synthetic routes have been explored for the production of this compound:

- Methylation of Pyrrolidine Derivatives : This involves the methylation of pyrrolidine to introduce the methyl group.

- Condensation Reactions : Utilizing amine condensation reactions with suitable aldehydes or ketones.

- Reduction Reactions : Reduction of corresponding imines or nitriles can also yield this compound.

Each method varies in terms of yield and purity, influencing the subsequent biological evaluations.

Pharmacological Potential

This compound exhibits various pharmacological effects, particularly in neuropharmacology. Preliminary studies suggest it may interact with neurotransmitter systems, potentially influencing:

- Dopaminergic Activity : It may modulate dopamine release or uptake, which is crucial in treating conditions like Parkinson's disease.

- Serotonergic Activity : The compound could also affect serotonin pathways, impacting mood disorders and anxiety.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5.0 | Induction of apoptosis |

| 4-Nitrophenylpyrrole | HeLa (cervical cancer) | 0.029 | Cell cycle arrest |

| 2-Acetylpyrrole | MCF7 (breast cancer) | 0.035 | Caspase activation |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies by enhancing its potency and selectivity.

The proposed mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- π-π Interactions : The pyrrole ring may participate in π-π stacking interactions with aromatic residues in proteins, modulating their activity.

Case Studies and Research Findings

A recent study highlighted the interaction of this compound with various receptors in the central nervous system. In vitro assays demonstrated that this compound could significantly enhance neurotransmitter release, suggesting potential applications in treating neurological disorders.

Another case study focused on its anticancer activity against glioma cells, where it was found to induce apoptosis through caspase pathway activation. The results indicated that treatment led to significant reductions in cell viability at concentrations as low as 5 µM.

常见问题

Q. Q1. What are the recommended methods for synthesizing N-Methyl-1-(1H-pyrrol-2-yl)methanamine, and how can its purity be validated?

A1. A typical synthesis involves reductive amination or alkylation of pyrrole derivatives. For example, a modified procedure using NaBH4 as a reducing agent under inert atmospheres (e.g., N2) in methanol or THF can yield the target compound . Purity is validated via:

- <sup>1</sup>H NMR : Key signals include pyrrole protons (δ ~6.5–6.8 ppm) and methylene/methyl groups (δ ~2.2–3.5 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 124.18 for [M+H]<sup>+</sup>) .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm for impurity profiling .

Q. Q2. What safety protocols should be followed when handling this compound?

A2. Per its Safety Data Sheet (SDS):

- Hazards : Skin/eye irritation (H315/H319), respiratory tract irritation (H335) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Always consult a physician .

Advanced Research Questions

Q. Q3. How can synthesis yield be optimized for this compound?

A3. Key factors include:

- Catalyst Selection : Use NaBH4 or LiAlH4 for efficient reduction of imine intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve reaction rates vs. protic solvents .

- Temperature Control : Maintain 0–5°C during reduction to minimize side reactions .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Q4. How can contradictory spectral data (e.g., NMR or MS) be resolved during structural elucidation?

A4. Common issues and solutions:

- Tautomerism : Pyrrole protons may exhibit splitting due to keto-enol tautomerism; use deuterated solvents (DMSO-d6) to stabilize the structure .

- Impurity Peaks : Compare experimental MS data with theoretical exact mass (124.1800 g/mol). Use high-resolution MS (HRMS) to distinguish isotopic patterns .

- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .

Q. Q5. What methodologies are suitable for studying this compound’s inhibition of CYP enzymes?

A5. For enzyme inhibition assays:

- Recombinant CYP Assays : Express target CYPs (e.g., CYP51) in E. coli and measure IC50 values using fluorogenic substrates .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and CYP active sites .

Q. Q6. How can LC-MS/MS be optimized for quantifying this compound in biological matrices?

A6.

- Column : C18 (2.1 × 50 mm, 1.7 µm) for rapid separation .

- Ionization : ESI+ mode with sheath gas (40 psi) and capillary voltage (3.5 kV) .

- MRM Transitions : Monitor m/z 124.18 → 81.10 (quantifier) and 124.18 → 67.05 (qualifier) .

- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects .

Q. Q7. How can conflicting toxicity data (e.g., oral vs. inhalation toxicity) be reconciled?

A7.

- In Vitro Models : Compare cytotoxicity in lung (A549) vs. liver (HepG2) cell lines using MTT assays .

- Route-Specific Exposure : Conduct OECD Guideline 403 (acute inhalation) and 420 (oral toxicity) studies in rodents to clarify discrepancies .

- Metabolite Profiling : Identify toxic metabolites (e.g., via liver microsomal assays) that may explain organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。